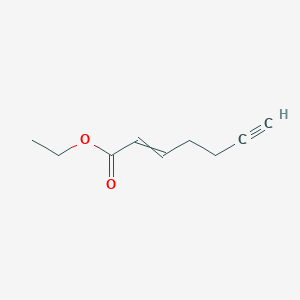
Ethyl hept-2-en-6-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl hept-2-en-6-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from hept-2-en-6-ynoic acid and ethanol. This compound is known for its unique structure, which includes both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl hept-2-en-6-ynoate can be synthesized through a multi-step process. One common method involves the Swern oxidation of 4-pentyn-1-ol to produce the corresponding aldehyde, followed by a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to yield the desired ester . The reaction conditions typically involve the use of dimethyl sulfoxide, oxalyl chloride, and triethylamine in dichloromethane at low temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl hept-2-en-6-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Hept-2-en-6-ynoic acid or hept-2-en-6-one.
Reduction: Ethyl hept-2-en-6-ene or ethyl heptane.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl hept-2-en-6-ynoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl hept-2-en-6-ynoate depends on the specific reactions it undergoes. In general, the compound can act as an electrophile in nucleophilic addition or substitution reactions. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling the formation of various intermediates and products through different pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl hept-2-ynoate: Similar structure but lacks the alkene group.
Hept-2-en-6-ynoic acid: The corresponding carboxylic acid of ethyl hept-2-en-6-ynoate.
Ethyl hept-2-en-6-ene: Similar structure but lacks the alkyne group.
Uniqueness: this compound is unique due to the presence of both alkene and alkyne functional groups, which provide a wide range of reactivity and make it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
53282-88-5 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
ethyl hept-2-en-6-ynoate |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-8-9(10)11-4-2/h1,7-8H,4-6H2,2H3 |
InChI-Schlüssel |
VDZOLGGJUYFRQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



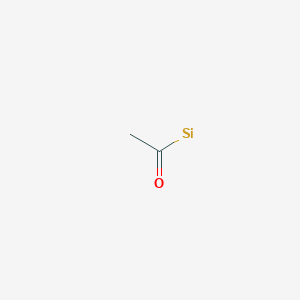
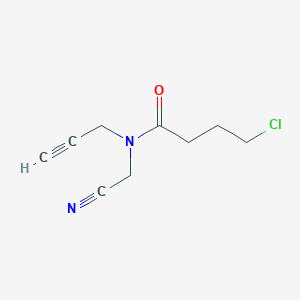
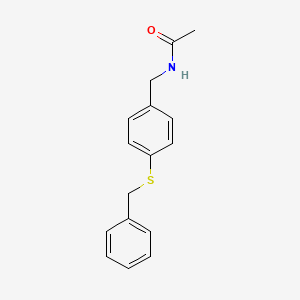
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
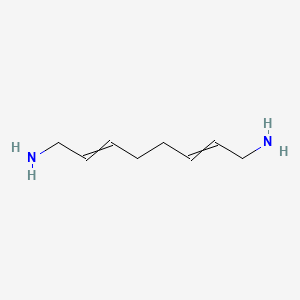
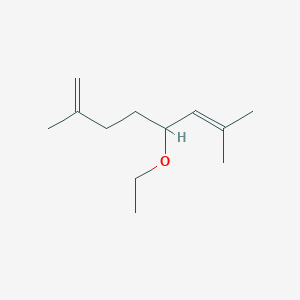

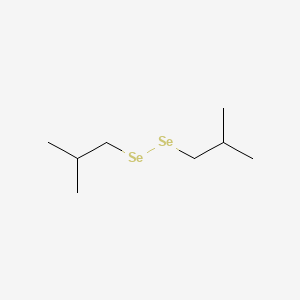
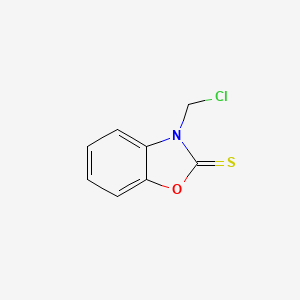

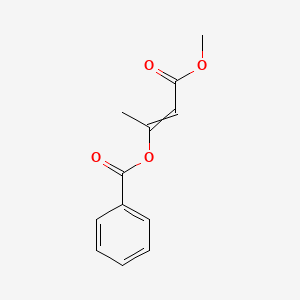
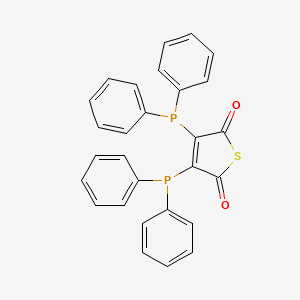
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
